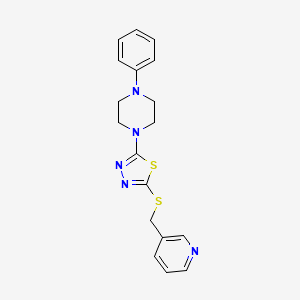

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5S2/c1-2-6-16(7-3-1)22-9-11-23(12-10-22)17-20-21-18(25-17)24-14-15-5-4-8-19-13-15/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOZLLNDMLRGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyridine moiety and the thiadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Substituents and Reported Activities of Thiadiazole/Oxadiazole Analogs

Key Observations :

- Antifungal Activity : The trifluoromethylpyrimidine-substituted thiadiazole () shows high inhibition rates (82–95%) against Botrytis cinerea and Phomopsis sp., suggesting electron-withdrawing groups (e.g., CF₃) enhance antifungal potency . The target compound’s pyridinylmethyl thio group may offer similar electronic effects but requires empirical validation.

- Antiparasitic Activity : Nitrothiophene-thiadiazole hybrids () exhibit antileishmanial activity (IC50: 12–45 µM), indicating nitro groups enhance antiparasitic effects . The target compound lacks a nitro group but incorporates a pyridine ring, which may modulate solubility or target specificity.

- Structural Flexibility: Oxadiazole analogs () demonstrate that bromo, chloro, or benzyl substituents influence melting points (77–114°C) and synthesis yields (27–83%) .

Key Observations :

- The target compound’s synthesis likely involves coupling 4-phenylpiperazine and pyridin-3-ylmethyl thiol to the thiadiazole core, a process analogous to triazole-thiadiazole hybrids in (yields: ~70–80%) .

- Electron-deficient substituents (e.g., CF₃, NO₂) often require specialized reagents or conditions, as seen in and .

Computational and Mechanistic Insights

- Molecular Dynamics (MD) Studies : Benzimidazole-oxadiazole hybrids () showed stable binding to S. aureus targets over 200 ns MD simulations, suggesting arylthio groups enhance target engagement . The target compound’s pyridinylmethyl thio group may similarly stabilize interactions with microbial or tumor targets.

- Neurotoxicity Profiles: Thiadiazole-benzothiazole hybrids () demonstrated low neurotoxicity in rotarod assays, highlighting the safety of arylthio substituents .

Q & A

Q. What established synthetic routes are used to prepare this compound and its derivatives?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of a thiol intermediate (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) via classical cyclization of thiosemicarbazides .

- Step 2 : Alkylation or acylation using reagents like sodium monochloroacetate in aqueous or ethanolic media under reflux, followed by acidification to yield target acids or salts .

- Step 3 : Purification via recrystallization (ethanol or acetic acid) and validation using TLC .

Q. How is structural integrity confirmed for this compound?

A combination of analytical methods is employed:

- Spectral Analysis : ¹H/¹³C NMR (chemical shifts for aromatic protons: δ 7.2–8.5 ppm), IR (C=S stretch: ~1,100 cm⁻¹), and HRMS (e.g., [M+H]+ calculated for C₁₈H₂₀N₆S₂: 397.12, observed: 397.15) .

- Chromatography : HPLC or GC-MS to verify purity (>95%) .

- Elemental Analysis : Matching calculated vs. experimental C, H, N, S content (e.g., C: 54.3% calc., 54.1% exp.) .

Q. What preliminary biological activities have been reported?

- Anticancer Activity : IC₅₀ values against PC-3 prostate cancer cells (e.g., 39.6 µM for a related thiadiazole-triazole hybrid) .

- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus (zone of inhibition: 12–18 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while aqueous media reduce side reactions .

- Catalyst Screening : Use of piperidine or triethylamine accelerates cyclization (yield increase from 50% to 76%) .

- Temperature Control : Reflux at 80–100°C for 4–6 hours minimizes decomposition .

Q. What computational strategies predict biological activity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity (e.g., docking score: −9.2 kcal/mol for human carbonic anhydrase IX) .

- Pharmacophore Modeling : Identifies critical moieties (e.g., pyridinylmethyl-thio group enhances hydrophobic interactions) .

Q. How are contradictory spectral data resolved during structural elucidation?

- Cross-Validation : Compare NMR data with analogous compounds (e.g., δ 2.5 ppm for CH₂-S in thiadiazole vs. δ 3.1 ppm in oxadiazole derivatives) .

- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., thione-thiol equilibrium) .

Q. What in vitro models are suitable for anticancer evaluation?

- Cell Lines : PC-3 (prostate), MGC803 (gastric), and HepG2 (liver) cancer cells .

- Assay Protocol : MTT assay with 48-hour exposure, IC₅₀ calculated using GraphPad Prism .

Q. How does substitution influence bioactivity?

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.